Lipophilicity Differential: 3,3-Difluoropentan-1-ol vs. Pentan-1-ol and 5,5-Isomer
The ACD/LogP predicted value for 3,3-difluoropentan-1-ol is 0.59, representing a reduction of 0.82 log units relative to non-fluorinated pentan-1-ol (ACD/LogP 1.41) . Simultaneously, the 3,3-isomer is 0.35 log units more lipophilic than the 5,5-difluoro isomer (ACD/LogP 0.24) . The 4,4-isomer has an XLogP3 value of 0.8 [1]; however, this value derives from a different prediction algorithm and is not directly comparable to the ACD/LogP series.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 0.59 |
| Comparator Or Baseline | Pentan-1-ol: ACD/LogP = 1.41; 5,5-Difluoropentan-1-ol: ACD/LogP = 0.24; 4,4-Difluoropentan-1-ol: XLogP3 = 0.8 |
| Quantified Difference | ΔLogP = -0.82 vs. pentan-1-ol; ΔLogP = +0.35 vs. 5,5-isomer; ~2.2-fold difference in octanol-water partitioning between 3,3- and 5,5-isomer |
| Conditions | Predicted values from ACD/Labs Percepta PhysChem Module v14.00 (ChemSpider) and XLogP3 3.0 (PubChem); standard conditions 25°C |
Why This Matters
A 0.35 logP difference between positional isomers translates to a meaningful shift in compound hydrophobicity that affects both chromatographic retention and biological membrane permeability when the fragment is embedded in lead molecules.
- [1] PubChem. 4,4-Difluoropentan-1-ol. CID 54148084. XLogP3 = 0.8. View Source
